N-((5-ブロモピリジン-3-イル)メチル)プロパン-1-アミン

概要

説明

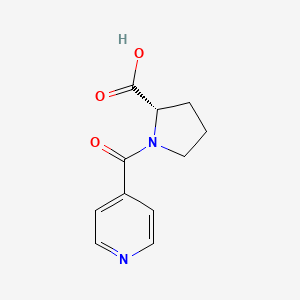

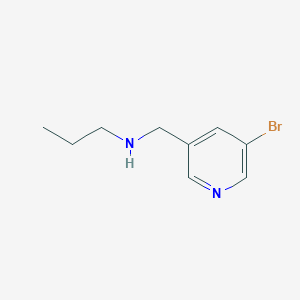

“N-((5-bromopyridin-3-yl)methyl)propan-1-amine” is a chemical compound with the molecular formula C9H13BrN2 . It has a molecular weight of 229.12 g/mol. This compound is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

While specific synthesis methods for “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” were not found, a related compound, N-(pyridin-2-yl)amides, was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions were mild and metal-free .Molecular Structure Analysis

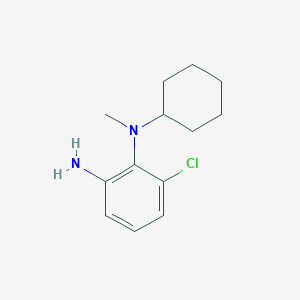

The molecular structure of “N-((5-bromopyridin-3-yl)methyl)propan-1-amine” consists of a pyridine ring attached to a propylamine chain via a methylene bridge . The pyridine ring is substituted at the 5-position with a bromine atom .作用機序

NBPMA is thought to act as a competitive inhibitor of several enzymes, including cytochrome P450 enzymes and monoamine oxidase. It is also thought to interact with several proteins, including G-protein coupled receptors, as well as to modulate the activity of certain ion channels.

Biochemical and Physiological Effects

NBPMA has been found to have several biochemical and physiological effects, including the inhibition of several enzymes, the modulation of ion channels, and the modulation of protein-protein interactions. It has also been found to have an effect on gene expression and protein synthesis. In addition, NBPMA has been found to have an effect on the metabolism of certain drugs, as well as to have an effect on the body's response to environmental pollutants.

実験室実験の利点と制限

NBPMA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, it is relatively non-toxic, and it has a low cost of production. However, it is important to note that NBPMA can interact with certain proteins and enzymes, and may interfere with the results of certain experiments.

将来の方向性

The future of NBPMA research is promising. Future research could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, further research could focus on the development of new methods for synthesizing NBPMA, as well as on the development of new applications for its use in scientific research. Lastly, future research could focus on the development of new methods for using NBPMA to study the effects of various drugs and environmental pollutants on the human body.

科学的研究の応用

2型糖尿病の治療

この化合物は、2型糖尿病の治療における可能性について研究されています。 研究者らは、5-ブロモピリジン-3-イルモチーフを含む、新規なピリミジン系チオ尿素化合物を合成しており、これらは酵母α-グルコシダーゼ阻害剤として有望な結果を示しています 。この酵素は炭水化物消化において重要な役割を果たし、その阻害は糖尿病患者の血糖値管理に役立ちます。

抗菌性

N-((5-ブロモピリジン-3-イル)メチル)プロパン-1-アミンなどの化合物から合成できるアミノピリミジン誘導体は、抗菌作用を含むさまざまな生物活性を示します 。これらの化合物は、耐性菌株と戦うための新しい抗生物質の開発に使用できます。

抗腫瘍活性

N-((5-ブロモピリジン-3-イル)メチル)プロパン-1-アミンに存在する構造モチーフは、抗腫瘍特性を持つ化合物にも見られます 。これらの化合物は、癌細胞の増殖を妨げ、癌治療の潜在的な経路を提供します。

抗真菌剤

抗菌性と同様に、アミノピリミジン誘導体は抗真菌活性を示すことが知られています 。これは、真菌感染症の治療法の開発において貴重なものです。

抗うつ効果

N-((5-ブロモピリジン-3-イル)メチル)プロパン-1-アミンから誘導された化合物は、抗うつ作用と関連付けられています 。これは、うつ病の治療における新しい治療法の可能性を開きます。

抗炎症作用

N-((5-ブロモピリジン-3-イル)メチル)プロパン-1-アミンから合成できるチオ尿素誘導体は、抗炎症剤として作用します 。これらは、さまざまな医学的状態における炎症を軽減する薬物の開発に使用できます。

炭酸脱水酵素阻害

これらの誘導体は、炭酸脱水酵素阻害剤としての役割についても研究されています 。これは、眼圧を下げることが必要な緑内障などの状態の治療において重要です。

α-およびβ-グルコシダーゼ阻害

糖尿病治療における役割に加えて、チオ尿素誘導体は、α-およびβ-グルコシダーゼ阻害活性でも知られています 。これは、他の代謝性疾患の管理に影響を与えます。

生化学分析

Biochemical Properties

N-((5-bromopyridin-3-yl)methyl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aminopyridines, which serve as pharmacophores for many molecules with significant biological and therapeutic value . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, thereby influencing their activity and function.

Cellular Effects

N-((5-bromopyridin-3-yl)methyl)propan-1-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the stability and degradation of certain proteins within the cell, leading to changes in cellular metabolism . These effects can vary depending on the concentration of the compound and the type of cells being studied.

Molecular Mechanism

The molecular mechanism of N-((5-bromopyridin-3-yl)methyl)propan-1-amine involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to bind to specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-((5-bromopyridin-3-yl)methyl)propan-1-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cell behavior and function.

Dosage Effects in Animal Models

The effects of N-((5-bromopyridin-3-yl)methyl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain concentration is required to elicit a response . Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

N-((5-bromopyridin-3-yl)methyl)propan-1-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of N-((5-bromopyridin-3-yl)methyl)propan-1-amine within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence its localization and accumulation within different cellular compartments, affecting its overall efficacy.

Subcellular Localization

N-((5-bromopyridin-3-yl)methyl)propan-1-amine exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can impact its activity and function, as the compound may exert its effects more effectively in certain cellular environments.

特性

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2/c1-2-3-11-5-8-4-9(10)7-12-6-8/h4,6-7,11H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRIZUBXHVDDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CN=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655638 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152879-11-2 | |

| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B1385941.png)

amine](/img/structure/B1385944.png)

amine](/img/structure/B1385945.png)

![1-[(2,5-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385948.png)

![3-[(3-Amino-2-pyridinyl)amino]-1-propanol](/img/structure/B1385956.png)